(E)-3-(2-(3-Oxopropyl)phenyl)acrylic acid
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Overview
Description
(E)-3-(2-(3-Oxopropyl)phenyl)acrylic acid is an organic compound characterized by the presence of an acrylic acid moiety attached to a phenyl ring substituted with a 3-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(3-Oxopropyl)phenyl)acrylic acid typically involves the condensation of 3-oxopropylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-(3-Oxopropyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
(E)-3-(2-(3-Oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (E)-3-(2-(3-Oxopropyl)phenyl)acrylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.
Pathways: The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: Similar in structure but lacks the phenyl and 3-oxopropyl groups.
Cinnamic Acid: Contains a phenyl ring but lacks the 3-oxopropyl group.
Phenylacrylic Acid: Similar but without the 3-oxopropyl substitution.
Uniqueness
(E)-3-(2-(3-Oxopropyl)phenyl)acrylic acid is unique due to the presence of both the acrylic acid moiety and the 3-oxopropyl-substituted phenyl ring, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-[2-(3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c13-9-3-6-10-4-1-2-5-11(10)7-8-12(14)15/h1-2,4-5,7-9H,3,6H2,(H,14,15) |
InChI Key |
VJGHZCFSKNCTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)C=CC(=O)O |
Origin of Product |
United States |
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